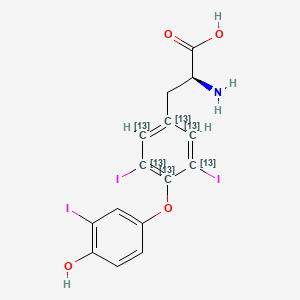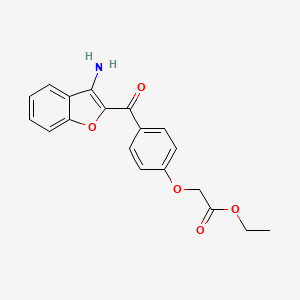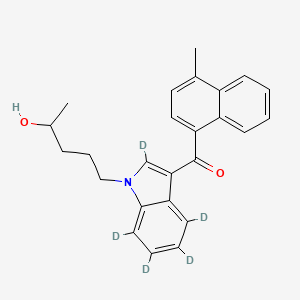
JWH-122(Indole-d5)4-Hydroxypentyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
JWH-122(Indole-d5)4-Hydroxypentyl is a synthetic cannabinoid that is a deuterated analog of JWH-122. It is a metabolite of JWH-122, which is a synthetic cannabimimetic compound discovered by John W. Huffman. JWH-122 is known for its high affinity for cannabinoid receptors CB1 and CB2 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of JWH-122(Indole-d5)4-Hydroxypentyl involves the introduction of a hydroxyl group at the 4-position of the pentyl chain of JWH-122. The deuterium labeling (Indole-d5) is achieved through the use of deuterated reagents. The reaction typically involves the use of a strong base and a deuterated solvent to facilitate the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
JWH-122(Indole-d5)4-Hydroxypentyl undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of the parent compound without the hydroxyl group.
Substitution: Formation of various substituted derivatives depending on the reagent used
Wissenschaftliche Forschungsanwendungen
JWH-122(Indole-d5)4-Hydroxypentyl is used in various scientific research applications, including:
Chemistry: As a reference standard in analytical chemistry for the quantitation of JWH-122 metabolites in biological matrices.
Biology: Studying the metabolic pathways and biological effects of synthetic cannabinoids.
Medicine: Investigating the potential therapeutic effects and toxicological profiles of synthetic cannabinoids.
Industry: Used in the development of new synthetic cannabinoids and related compounds .
Wirkmechanismus
JWH-122(Indole-d5)4-Hydroxypentyl exerts its effects by binding to cannabinoid receptors CB1 and CB2. The binding affinity is similar to that of JWH-122, leading to the activation of these receptors and subsequent modulation of various signaling pathways. The compound’s effects are mediated through the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
JWH-018: Another synthetic cannabinoid with a similar structure but different substitution patterns.
JWH-210: A synthetic cannabinoid with a higher affinity for CB2 receptors.
JWH-398: A synthetic cannabinoid with a different substitution pattern on the indole ring
Uniqueness
JWH-122(Indole-d5)4-Hydroxypentyl is unique due to its deuterium labeling, which makes it a valuable reference standard in analytical chemistry. The presence of the hydroxyl group at the 4-position of the pentyl chain also distinguishes it from other synthetic cannabinoids, providing unique metabolic and pharmacological properties .
Eigenschaften
Molekularformel |
C25H25NO2 |
|---|---|
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
(4-methylnaphthalen-1-yl)-[2,4,5,6,7-pentadeuterio-1-(4-hydroxypentyl)indol-3-yl]methanone |
InChI |
InChI=1S/C25H25NO2/c1-17-13-14-22(20-10-4-3-9-19(17)20)25(28)23-16-26(15-7-8-18(2)27)24-12-6-5-11-21(23)24/h3-6,9-14,16,18,27H,7-8,15H2,1-2H3/i5D,6D,11D,12D,16D |
InChI-Schlüssel |
CLPJTHSXFZPIBP-DHJLQICESA-N |
Isomerische SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCC(C)O)[2H])C(=O)C3=CC=C(C4=CC=CC=C43)C)[2H])[2H] |
Kanonische SMILES |
CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





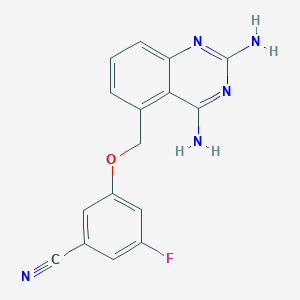
![(3R)-3-[4-[[5-[(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methyl]thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B11938937.png)
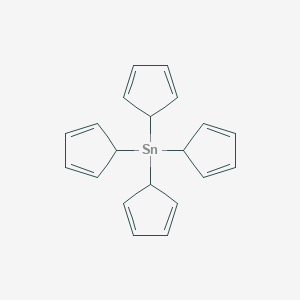
![(R)-2-(dimethylcarbamothioyl)-N-(2-methyl-4-(1-methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine-5-carbonyl)benzyl)pyrrolidine-1-carboxamide 2,2,2-trifluoroacetate](/img/structure/B11938956.png)

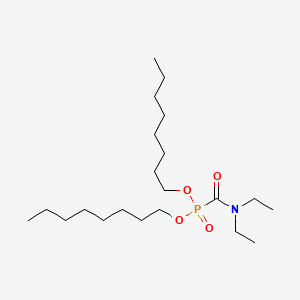
![sodium;2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate](/img/structure/B11938967.png)
![9-Thiabicyclo[4.2.1]nona-2,4,7-triene 9,9-dioxide](/img/structure/B11938975.png)
